4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]pyridine is a complex organic compound featuring a pyridine ring substituted with a vinyl group that is further connected to a thiophene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]pyridine typically involves the following steps:
Formation of the Thiophene Ring System: The thiophene rings can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis.
Vinylation: The thiophene rings are then subjected to vinylation reactions to introduce the ethenyl group.
Coupling with Pyridine: The final step involves coupling the vinylated thiophene system with a pyridine ring under conditions that may include the use of palladium catalysts and appropriate ligands.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]pyridine undergoes several types of chemical reactions:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones under controlled conditions.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, Grignard reagents, and organolithium compounds are frequently used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted pyridine and thiophene derivatives.
Scientific Research Applications
4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: It may influence pathways related to oxidative stress, signal transduction, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Benzo[1,2-b4,5-b′]dithiophene-based Polymers: These compounds share a similar thiophene-based structure and are used in organic electronics.
2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene: Another thiophene-based compound with applications in bulk heterojunction solar cells.
Uniqueness
4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]pyridine is unique due to its specific combination of a pyridine ring with a vinylated thiophene system, which imparts distinct electronic properties and reactivity compared to other similar compounds.
Properties
CAS No. |
651031-58-2 |
---|---|
Molecular Formula |
C19H13NS3 |
Molecular Weight |
351.5 g/mol |
IUPAC Name |
4-[2-(2,5-dithiophen-2-ylthiophen-3-yl)ethenyl]pyridine |
InChI |
InChI=1S/C19H13NS3/c1-3-16(21-11-1)18-13-15(6-5-14-7-9-20-10-8-14)19(23-18)17-4-2-12-22-17/h1-13H |
InChI Key |
AOJZQPQHMSYQLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=C(S2)C3=CC=CS3)C=CC4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.